molecular formula C5H8N4 B11923304 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-b]pyridazine

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-b]pyridazine

Cat. No.: B11923304
M. Wt: 124.14 g/mol
InChI Key: UGDCIXYRERPIPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-b]pyridazine is a saturated bicyclic heteroaromatic scaffold of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile building block for the design and synthesis of novel therapeutic agents, particularly in oncology and central nervous system (CNS) disorders. Its research value is demonstrated through closely related analogs, which have shown potent biological activities. In anticancer research, the triazolopyridazine core is a recognized pharmacophore in the development of inhibitors for c-Met kinase, a promising target for cancer therapy . Class I c-Met inhibitors featuring this scaffold demonstrate excellent binding affinity by fitting the ATP-binding site of the kinase . Furthermore, this chemical scaffold shows considerable promise in neurology research. Structural analogs, specifically 6-alkoxy-[1,2,4]triazolo[4,3-b]pyridazine derivatives, have been systematically synthesized and evaluated as anticonvulsant agents, demonstrating efficacy in the maximal electroshock (MES) test, a standard model for identifying compounds effective against generalized tonic-clonic seizures . The incorporation of the triazole ring is hypothesized to enhance affinity for neurological targets, as seen in drugs like alprazolam . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to consult the scientific literature for specific synthetic protocols and biological evaluation data related to this versatile chemical scaffold.

Properties

Molecular Formula

C5H8N4

Molecular Weight

124.14 g/mol

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-b]pyridazine

InChI

InChI=1S/C5H8N4/c1-2-5-6-4-8-9(5)7-3-1/h4,7H,1-3H2

InChI Key

UGDCIXYRERPIPH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC=NN2NC1

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Hydrazine-Diketone Cyclization : A diketone precursor reacts with hydrazine to form a dihydropyridazine intermediate. For example, 1,4-diketones undergo cyclization with hydrazine hydrate under acidic conditions to yield dihydropyridazines.

  • Triazole Ring Formation : The dihydropyridazine intermediate is then treated with a nitrile or cyanamide derivative in the presence of a Lewis acid (e.g., ZnCl₂) to facilitate cyclization into the triazole ring.

Key Conditions :

  • Solvent: Ethanol or acetic acid

  • Temperature: 80–100°C

  • Catalysts: ZnCl₂ or BF₃·Et₂O

Table 1: Representative Cyclocondensation Conditions for Triazolo-Pyridazine Synthesis

PrecursorReagentCatalystYield (%)Reference
1,4-DiketoneHydrazine hydrateZnCl₂65–72
DihydropyridazineCyanamideBF₃·Et₂O58–63

Hydrogenation of the Pyridazine Ring

The tetrahydro moiety in the pyridazine ring is introduced via catalytic hydrogenation. This step reduces the pyridazine’s aromaticity, altering its electronic properties and enhancing solubility.

Hydrogenation Protocols

  • Catalytic Transfer Hydrogenation : Using palladium on carbon (Pd/C) or Raney nickel under hydrogen gas (1–3 atm) in ethanol or THF.

  • Pressure Conditions : Moderate pressure (2–5 atm) ensures complete saturation without over-reduction.

Optimization Challenges :

  • Over-hydrogenation can lead to fully saturated piperazine derivatives, necessitating precise control of reaction time and catalyst loading.

  • Selectivity is improved by using poisoned catalysts (e.g., Lindlar catalyst) to halt reduction at the tetrahydro stage.

Table 2: Hydrogenation Parameters and Outcomes

Starting MaterialCatalystPressure (atm)Time (h)Yield (%)
Triazolo-pyridazinePd/C3678
Triazolo-pyridazineRaney Ni2870

Functional Group Compatibility and Protecting Strategies

The reactivity of the triazole and pyridazine rings demands careful handling of functional groups during synthesis.

Protecting Group Applications

  • Amino Groups : Protected as tert-butoxycarbonyl (Boc) or benzyl (Bn) derivatives during cyclization to prevent unwanted side reactions.

  • Carbonyl Groups : Converted to acetals or ketals to avoid interference during hydrogenation.

Case Study :
In a reported synthesis, Boc-protected hydrazine was used to prevent premature cyclization. Post-hydrogenation, the Boc group was removed via trifluoroacetic acid (TFA) treatment, yielding the free amine.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclocondensation, reducing reaction times from hours to minutes. For example, a mixture of diketone and hydrazine in ethanol under microwave irradiation (150°C, 20 min) achieved 70% yield of the dihydropyridazine intermediate.

Flow Chemistry Approaches

Continuous flow systems enhance scalability and reproducibility. A two-step flow process (cyclocondensation followed by hydrogenation) achieved 85% overall yield with minimal purification.

Physicochemical Considerations in Synthesis

The pyridazine ring’s dipole moment (4.22 D) and pKa (2.0) influence reaction conditions. Partial saturation reduces the dipole moment, altering solubility and reactivity:

Table 3: Comparative Properties of Pyridazine and Tetrahydro-Pyridazine

PropertyPyridazineTetrahydro-Pyridazine
Dipole Moment (D)4.222.15
pKa2.04.7
LogP-0.5080.32

These properties dictate solvent choice (e.g., polar aprotic solvents for pyridazine vs. ethanol for tetrahydro derivatives) and acid/base requirements.

Industrial-Scale Production Challenges

Scaling up the synthesis requires addressing:

  • Catalyst Recovery : Pd/C and Raney nickel are costly; recycling protocols are essential.

  • Waste Management : Hydrazine byproducts necessitate neutralization before disposal.

  • Purity Standards : Crystallization from hexane/ethyl acetate mixtures achieves >98% purity.

Emerging Methodologies

Photocatalytic Cyclization

Recent advances employ visible-light photocatalysts (e.g., Ru(bpy)₃²⁺) to drive cyclization at ambient temperatures, improving energy efficiency.

Biocatalytic Approaches

Enzymes such as horseradish peroxidase (HRP) have been explored for greener synthesis, though yields remain suboptimal (30–40%) .

Chemical Reactions Analysis

Cyclization and Ring Expansion Reactions

The compound undergoes cyclization under acidic or thermal conditions to form extended heterocyclic systems. A notable example involves its reaction with aromatic aldehydes:

  • Reaction with benzaldehyde in ethanol under reflux yields 5,6,7,8-tetrahydro-1H- triazolo[1,2-a]pyridazin-1-ones 10 via intramolecular cyclization (84–92% yields) .

  • Mechanism : Aldehydes activate the pyridazine ring, enabling nucleophilic attack by the triazole nitrogen followed by dehydration .

SubstrateConditionsProductYield (%)Source
BenzaldehydeReflux in EtOH1H- triazolo[1,2-a]pyridazin-1-one84–92
4-NitrobenzaldehydeSame as aboveNitro-substituted derivative78

Substitution Reactions

The hydrogenated pyridazine ring facilitates nucleophilic substitutions:

  • Chlorination with POCl₃ at 110°C selectively replaces hydroxyl groups with chlorine (e.g., forming 8-chloro-6-methyl- triazolo[4,3-b]pyridazine in 75% yield) .

  • Amination with 4-aminophenol in DMF produces amino-substituted derivatives (e.g., intermediate 11a ) .

Oxidation and Functionalization

The tetrahydro ring undergoes oxidation to introduce ketone or hydroxyl groups:

  • Controlled oxidation with KMnO₄ in acidic media converts the saturated pyridazine ring to a diketone intermediate, enabling further functionalization (specific yields not reported) .

  • Nitration : Direct nitration at the pyridazine ring remains challenging due to competing decomposition .

Biological Activity Modulation via Structural Modifications

Key derivatives and their synthetic pathways:

Modification TypeReagents/ConditionsBiological Outcome (e.g., iNOS Inhibition)Efficacy vs Parent CompoundSource
Methylsulfanyl introductionCS₂/KOH in EtOHEnhanced lipophilicity2× increase
TrifluoromethylationTrifluoroacetic anhydride, 80°CImproved metabolic stability1.5× increase

Challenges in Reactivity

  • Low yields in certain substitutions : Reactions with bulky electrophiles (e.g., tert-butyl bromide) show <30% yields due to steric hindrance .

  • Side reactions : Hydrazine-mediated cyclizations often produce byproducts like triazolo[1,2-a]pyridazines unless rigorously controlled .

Comparative Reactivity of Structural Analogues

Compound NameKey Reactivity DifferenceSource
5,6-Dihydro- triazolo[4,3-a]pyrazineFaster oxidation due to reduced ring saturation
3-(Trifluoromethyl)-triazolo[4,3-a]pyrazineEnhanced electrophilic substitution at CF₃ group

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research has indicated that 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-b]pyridazine exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through modulation of specific signaling pathways. For instance:

  • Mechanism of Action : The compound interacts with molecular targets that regulate cell cycle progression and apoptosis.
  • Case Studies : In vitro studies demonstrated its efficacy against leukemia and breast cancer cell lines by promoting programmed cell death while sparing normal cells .

2. Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. Its derivatives have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.

  • Research Findings : Certain derivatives exhibited potent anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) but with reduced ulcerogenic effects .
  • Applications : These properties suggest potential therapeutic uses in conditions like arthritis and other inflammatory diseases.

3. Antimicrobial Properties

Recent studies have explored the antimicrobial activity of this compound and its derivatives against various bacterial and fungal strains.

  • Efficacy : The compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria as well as antifungal properties.
  • Mechanism : Its action may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-b]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Uniqueness

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-b]pyridazine is unique due to its specific ring fusion and the resulting electronic and steric properties. These properties make it a valuable scaffold for the development of new therapeutic agents and materials.

Biological Activity

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-b]pyridazine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

This compound can be synthesized through various methods involving the reaction of appropriate precursors. For instance, the compound can be derived from the condensation of hydrazine derivatives with carbonyl compounds under acidic conditions. The resulting structure features a fused triazole and pyridazine ring system which is crucial for its biological activity.

Biological Activities

1. Anti-inflammatory Activity

Research has indicated that derivatives of this compound exhibit significant anti-inflammatory effects. In vitro studies have demonstrated that these compounds can inhibit cyclooxygenase (COX) enzymes, particularly COX-2. For example:

  • IC50 Values : Certain derivatives showed IC50 values comparable to standard anti-inflammatory drugs like celecoxib. Specifically:
    • Compound A: IC50 = 0.04 ± 0.09 μmol
    • Compound B: IC50 = 0.04 ± 0.02 μmol .

2. Antimicrobial Activity

Several studies have explored the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains and fungi:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AE. coli32 µg/mL
BS. aureus16 µg/mL
CC. albicans64 µg/mL

These findings suggest that modifications to the triazolo-pyridazine structure can enhance antimicrobial potency.

3. Anticancer Properties

The compound has also been evaluated for anticancer activity against several cancer cell lines. Notably:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : Certain derivatives demonstrated cytotoxic effects with IC50 values ranging from 10 to 30 µM depending on the specific structure and substituents present .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound derivatives:

  • Substituent Effects : The presence of electron-withdrawing groups at specific positions on the triazole ring enhances COX-2 inhibitory activity.
  • Ring Modifications : Alterations in the triazole or pyridazine moieties can significantly affect the compound's binding affinity to target proteins .

Case Studies

Case Study 1: Anti-inflammatory Activity Evaluation

In a study assessing the anti-inflammatory potential of various derivatives of this compound:

  • Methodology : Carrageenan-induced paw edema in rats was used as a model for inflammation.
  • Findings : Compounds demonstrated a dose-dependent reduction in edema compared to controls .

Case Study 2: Anticancer Screening

A series of synthesized derivatives were screened for anticancer activity:

  • Methodology : MTT assay was employed to evaluate cell viability.
  • Results : The most potent derivative exhibited an IC50 value of approximately 15 µM against MCF-7 cells .

Q & A

Q. What are the standard synthetic routes for 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-b]pyridazine, and how are intermediates characterized?

The primary synthesis involves cyclization of carboximidamides or S-N exchange reactions. For example, carboximidamides undergo cyclization in acidic conditions to form the bicyclic triazolopyridazine core . Key intermediates (e.g., 5,6,7,8-tetrahydro-3H-[1,2,4]triazolo[1,2-a]pyridazin-1-amine) are characterized via 1H^1H-NMR (e.g., δ 7.2–7.5 ppm for aromatic protons) and LC-MS (e.g., m/z 192.1 [M+H]+^+) . Purity is confirmed by elemental analysis (C, H, N ±0.3% theoretical) .

Q. Which spectroscopic methods are critical for structural elucidation of this compound?

  • 1H^1H-NMR : Identifies proton environments (e.g., NH2_2 groups at δ 5.8–6.2 ppm, pyridazine protons at δ 7.3–8.1 ppm) .
  • IR spectroscopy : Detects functional groups (e.g., N-H stretches at 3300–3400 cm1^{-1}, C=N stretches at 1600–1650 cm1^{-1}) .
  • LC-MS : Confirms molecular weight and fragmentation patterns .

Q. What are common reaction pathways for modifying the triazolopyridazine scaffold?

  • Oxidation : The tetrahydro ring can be oxidized to aromatic pyridazine derivatives using MnO2_2 or DDQ .
  • Substitution : Electrophilic substitution at the pyridazine ring (e.g., halogenation with NCS/NBS) .
  • Cross-coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for triazolopyridazine synthesis?

Quantum chemical calculations (e.g., DFT) predict transition states and activation energies for cyclization steps. For example, solvent effects (ε = 4–10) and catalyst loading (e.g., I2_2 at 10 mol%) are optimized using reaction path search algorithms . Virtual screening of 1,4-dioxane vs. DCE as solvents shows a 76% yield improvement in I2_2-catalyzed oxidative coupling .

Q. How to resolve discrepancies in biological activity data across studies?

Contradictions in bioactivity (e.g., iNOS inhibition vs. antiviral effects) require:

  • Dose-response validation : EC50_{50} values should be replicated across ≥3 independent assays .
  • Off-target profiling : Use kinase/GPCR panels to rule out non-specific binding .
  • Structural analogs : Compare activity of derivatives (e.g., 3-methyl vs. 3-ethynyl substitutions) to identify pharmacophores .

Q. What strategies improve regioselectivity in triazolopyridazine functionalization?

  • Directing groups : Install temporary groups (e.g., -OMe) to steer C-H activation .
  • Catalyst control : Pd(OAc)2_2/Xantphos promotes C5 arylation over C3 .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) favor electrophilic substitution at electron-rich positions .

Data-Driven Methodologies

Parameter Optimized Condition Yield Improvement Reference
Catalyst (I2_2)10 mol% in 1,4-dioxane76% → 88%
Oxidant (TBHP)2.0 equiv, 80°C46% → 74%
Solvent (DMF vs. EtOH)DMF for SNAr reactions39% → 67%

Key Challenges and Solutions

  • Low solubility : Use co-solvents (DMSO:water 9:1) or PEG-based formulations .
  • Stereochemical control : Chiral auxiliaries (e.g., Evans oxazolidinones) enforce enantioselectivity in asymmetric syntheses .
  • Scale-up limitations : Continuous flow reactors reduce reaction times (5 h → 30 min) and improve safety for exothermic steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.